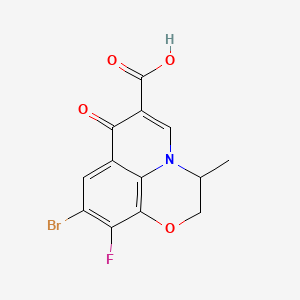

9-Bromo-10-fluoro Ofloxacin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H9BrFNO4 |

|---|---|

Molecular Weight |

342.12 g/mol |

IUPAC Name |

7-bromo-6-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

InChI |

InChI=1S/C13H9BrFNO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19) |

InChI Key |

GFVDASSFMPJQBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 Bromo 10 Fluoro Ofloxacin

Retrosynthetic Analysis of the 9-Bromo-10-fluoro Ofloxacin (B1677185) Structural Core

A logical retrosynthetic analysis of 9-Bromo-10-fluoro Ofloxacin (Structure 1) begins with the disconnection of the C-N bond of the piperazine (B1678402) ring, a common final step in the synthesis of many fluoroquinolones. This leads to a key intermediate, the tricyclic carboxylic acid (Structure 2). Further disconnection of the pyridone ring through a Gould-Jacobs or related reaction pathway reveals a substituted benzoxazine (B1645224) intermediate (Structure 3). The chirality of the molecule is rooted in the stereocenter of the oxazine (B8389632) ring, which can be traced back to a chiral amino alcohol precursor. The bromine and fluorine atoms on the aromatic ring would be introduced on a suitable quinolone precursor.

Figure 1: Retrosynthetic Analysis of this compound

Precursor Synthesis and Intermediate Derivatization Strategies for Halogenated Quinolones

The synthesis of the crucial precursors for this compound would involve the preparation of a dihalogenated aniline (B41778) or phenol (B47542) derivative. The synthesis of 6,7-dihalogen-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acids from 3,4-dihalogen-anilines has been described as a three-step process involving N-ethylation, reaction with orthoformic ester and Meldrum's acid, and subsequent intramolecular cyclization. researchgate.net For the target compound, a suitably substituted dihaloaniline would be the starting point.

The synthesis of the chiral benzoxazine intermediate is a critical step. For ofloxacin, the asymmetric synthesis of (S)-(-)-7,8-difluoro-3-methyl-2,3-dihydro-4H- Current time information in Bangalore, IN.nih.govbenzoxazine is a key process. researchgate.netresearchgate.net This can be achieved through various methods, including the use of chiral reducing agents. researchgate.net The synthesis of this key intermediate often starts from a nitrophenol derivative, which undergoes etherification with a chiral synthon, followed by reduction of the nitro group and cyclization.

Multi-Step Synthetic Pathways for the Target Compound

A plausible multi-step synthesis for this compound would commence with a dihalogenated aromatic compound, leading to the formation of the core benzoxazine ring, followed by the construction of the quinolone system and final installation of the piperazine moiety.

Halogenation Reactions at C-9 and C-10 Positions of Ofloxacin Precursors

The introduction of bromine at the C-9 position and fluorine at the C-10 position (corresponding to the C-7 and C-8 positions of the quinolone core before cyclization to the tricyclic system) requires highly regioselective halogenation methods. The direct halogenation of the 4-quinolone scaffold is a well-explored area. rsc.org

Selective bromination of quinolone derivatives can be achieved using various reagents. For instance, copper-promoted selective bromination of 8-aminoquinoline (B160924) amides has been reported. researchgate.net Iron(III)-catalyzed regioselective halogenation of 8-amidoquinolines in water also provides a green and efficient method. mdpi.com The C3-H regioselective halogenation of 4-quinolones can be achieved using potassium halide salts in the presence of hypervalent iodine reagents. nih.govacs.org For the synthesis of this compound, a precursor could be selectively brominated at the desired position before or after the formation of the quinolone core.

Selective fluorination is often more challenging. The use of electrophilic fluorinating agents like Selectfluor is a common strategy. researchgate.net Electron-transfer-enabled concerted nucleophilic fluorination of azaarenes offers another route for selective C-H fluorination of quinolines. acs.org

A plausible strategy would involve starting with a precursor already containing the desired halogenation pattern, such as a dihalogenated aniline, to avoid potential issues with regioselectivity in later steps. researchgate.net

Chiral Synthesis Approaches for Enantiomeric Purity

The biological activity of ofloxacin resides primarily in the (S)-enantiomer, known as levofloxacin. Therefore, establishing the correct stereochemistry at the C-3 position of the oxazine ring is paramount. Asymmetric synthesis of the key chiral intermediate, (S)-(-)-7,8-difluoro-3-methyl-2,3-dihydro-4H- Current time information in Bangalore, IN.nih.govbenzoxazine, is well-documented. researchgate.netacs.orggoogle.com

One common approach involves the use of a chiral pool starting material, such as (S)-alaninol, which reacts with a suitably substituted fluorinated benzene (B151609) derivative. An alternative is the asymmetric reduction of a prochiral precursor. For example, the asymmetric reduction of 7,8-difluoro-3-methyl-2H-1,4-benzoxazine using chiral reducing agents can yield the desired (S)-enantiomer with high enantiomeric excess. researchgate.net

Table 1: Chiral Synthesis Approaches for Ofloxacin Intermediates

| Method | Chiral Source/Reagent | Key Transformation | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | (S)-alaninol | Nucleophilic aromatic substitution | beilstein-journals.org |

| Asymmetric Reduction | Chiral sodium triacyloxyborohydrides | Reduction of a benzoxazine | researchgate.net |

Cyclization and Core Ring Formation Techniques in the Ofloxacin Scaffold

The formation of the tricyclic pyrido[1,2,3-de] Current time information in Bangalore, IN.nih.govbenzoxazine core is a defining step in the synthesis of ofloxacin. This is typically achieved through an intramolecular nucleophilic aromatic substitution (SNA_r_) reaction. Starting from the (S)-7,8-difluoro-3-methyl-2,3-dihydro-4H- Current time information in Bangalore, IN.nih.govbenzoxazine intermediate, reaction with diethyl ethoxymethylenemalonate followed by cyclization under thermal or acidic conditions (e.g., using polyphosphoric acid or Eaton's reagent) constructs the pyridone ring. rsc.orgbeilstein-journals.org

Palladium-catalyzed reductive cyclization of 2-(8-quinolinyloxy)ethanones has also been reported as a facile method to access tetrahydro-5H-pyrido[1,2,3-de]-1,4-benzoxazines. nih.gov The cyclization of N-(2-haloacyl)-8-hydroxy-1,2,3,4-tetrahydroquinolines with an alkali can also yield pyridobenzoxazinones. ias.ac.in

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product in a multi-step synthesis. Key areas for optimization in the proposed synthesis of this compound would include the halogenation and cyclization steps.

For the halogenation reactions, the choice of solvent, temperature, and catalyst can significantly impact the regioselectivity and yield. For instance, in the iron-catalyzed bromination of 8-amidoquinolines, the use of a long-chain carboxylic acid ion as a phase transfer reagent in water was found to dramatically increase the yield. mdpi.com In the hypervalent iodine-promoted halogenation of 4-quinolones, methanol (B129727) was found to be the optimal solvent, though the reaction could also proceed in water. nih.gov

In the cyclization step to form the tricyclic core, the choice of the cyclizing agent and reaction temperature is critical to avoid side reactions and decomposition. The use of microwave assistance has been shown to accelerate the synthesis of substituted 4-quinolone derivatives. rsc.org For the final substitution with N-methylpiperazine, the reaction is typically carried out in a polar aprotic solvent like DMSO or pyridine (B92270) at elevated temperatures.

Continuous flow processes offer an alternative to traditional batch synthesis, allowing for better control over reaction parameters and potentially leading to higher yields and shorter reaction times. vcu.edu

Table 2: Key Optimization Parameters in Quinolone Synthesis

| Reaction Step | Parameters to Optimize | Potential Benefits |

|---|---|---|

| Halogenation | Solvent, Catalyst, Temperature, Halogenating Agent | Improved regioselectivity and yield |

| Cyclization | Cyclizing Agent, Temperature, Reaction Time | Reduced side products, higher conversion |

Purification and Isolation Techniques for the Synthesized Compound

Following the synthesis, the crude this compound would require rigorous purification to remove unreacted starting materials, reagents, by-products, and solvents. The purification of fluoroquinolones typically employs techniques such as recrystallization and chromatography.

Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent is critical and is determined empirically. For ofloxacin and its derivatives, various solvent systems have been proven effective. The crude product is dissolved in a hot solvent and allowed to cool slowly, promoting the formation of pure crystals. The filtrate, containing the impurities, is then removed. For instance, levofloxacin, the S-enantiomer of ofloxacin, can be effectively recrystallized from a mixture of ethanol (B145695) and water. semanticscholar.org Other methods report the use of 95% ethanol or isopropanol (B130326) for the recrystallization of ofloxacin. google.com In some cases, dissolving the crude product in a solvent like dimethylformamide (DMF) and then precipitating it with a less polar solvent such as diethyl ether can be employed as a primary purification step.

Chromatographic techniques are used for more challenging separations or to achieve very high purity.

Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being carried through by a mobile phase. For fluoroquinolones, which are polar compounds, selecting an appropriate solvent system (eluent) is key. A common issue is the strong adsorption of these compounds to the silica gel. Eluent systems might include mixtures of polar and non-polar solvents, such as petroleum ether and acetone. researchgate.net To improve separation and prevent the dissolution of the silica gel, basic modifiers can be added to the mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers superior separation efficiency and is widely used for the analysis and purification of fluoroquinolones. Reversed-phase HPLC is particularly common, utilizing a non-polar stationary phase and a polar mobile phase. A typical mobile phase for analyzing fluoroquinolones consists of acetonitrile (B52724) and an aqueous buffer, such as 10 mM tetrabutyl ammonium (B1175870) bromide or 2% acetic acid. nih.govasianpubs.orgacs.org Detection is often performed using fluorescence or UV-Vis spectroscopy. nih.govacs.org

The table below summarizes the potential purification techniques for this compound.

Table 2: Purification and Isolation Techniques

| Technique | Principle | Typical Solvents/Phases | Expected Outcome | Reference |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Ethanol/water mixture, Isopropanol, Dimethylformamide (DMF)/Diethyl ether. | Isolation of the crystalline solid product with purity often exceeding 95%. | google.comsemanticscholar.org |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase (e.g., silica gel). | Stationary Phase: Silica gel. Mobile Phase: Gradients of petroleum ether/acetone or other solvent systems, potentially with modifiers. | Separation of the target compound from by-products and unreacted starting materials. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | Stationary Phase: Reversed-phase (e.g., C18). Mobile Phase: Acetonitrile and aqueous buffer (e.g., acetic acid or tetrabutyl ammonium bromide solution). | Attainment of high-purity compound (>99%) and accurate quantification. | nih.govasianpubs.orgacs.org |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 9 Bromo 10 Fluoro Ofloxacin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the molecular structure of 9-Bromo-10-fluoro Ofloxacin (B1677185). A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for the unambiguous assignment of all proton and carbon signals.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the oxazine (B8389632) and piperazine (B1678402) rings, as well as the aromatic protons. The substitution of bromine and fluorine atoms on the aromatic ring would induce significant shifts in the chemical shifts of the remaining aromatic protons compared to Ofloxacin. The coupling patterns would be crucial in determining the relative positions of these substituents. For instance, the fluorine atom would exhibit characteristic coupling with adjacent protons (²JHF and ³JHF).

The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbons directly bonded to the bromine and fluorine atoms would show distinct chemical shifts due to the strong electronegativity and shielding/deshielding effects of these halogens.

Hypothetical ¹H NMR Data for 9-Bromo-10-fluoro Ofloxacin:

| Proton | Expected Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | d, m | J-values indicative of ortho, meta coupling |

| Oxazine-CH₂ | 4.0 - 5.0 | m | |

| Piperazine-CH₂ | 2.5 - 4.0 | m |

Hypothetical ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift Range (ppm) |

|---|---|

| C=O (Carboxylic acid) | 165 - 175 |

| C=O (Ketone) | 170 - 180 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-F | 150 - 165 (d, ¹JCF) |

| Aromatic C | 100 - 150 |

| Oxazine C | 40 - 70 |

| Piperazine C | 40 - 55 |

Mass Spectrometry Techniques for Molecular Validation and Fragmentation Analysis

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, would provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula, C₁₈H₁₈BrFN₃O₄. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Electron ionization (EI) or electrospray ionization (ESI) would be employed to generate ions. The subsequent fragmentation pattern in tandem MS (MS/MS) experiments would offer valuable structural information. Characteristic fragmentation pathways for fluoroquinolones involve the loss of the carboxylic acid group, cleavage of the piperazine ring, and other specific bond ruptures that can help to confirm the connectivity of the molecule.

Expected Fragmentation Pattern for this compound:

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| [M-H]⁻ or [M+H]⁺ | Parent molecular ion |

| [M-CO₂]⁺ | Loss of carbon dioxide |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of this compound, including its absolute stereochemistry. By obtaining suitable crystals, this technique can precisely map the atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule.

This method would unequivocally confirm the positions of the bromine and fluorine atoms on the aromatic ring and the stereochemistry at the chiral center in the oxazine ring. Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

Hypothetical Crystallographic Data for this compound:

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | 4 or 8 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The IR spectrum would show characteristic absorption bands for the carbonyl groups (ketone and carboxylic acid), the C-O-C stretch of the oxazine ring, the N-H and C-H stretching vibrations, and the C-F and C-Br stretching vibrations. The position of the carbonyl stretching bands can be influenced by hydrogen bonding.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the aromatic ring system and the C-C backbone. The symmetric stretching vibration of the C-F bond often gives a characteristic Raman signal. nih.gov

Expected Vibrational Frequencies for this compound:

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic acid) | 3300-2500 (broad) | |

| C-H (Aromatic, Aliphatic) | 3100-2850 | 3100-2850 |

| C=O (Ketone, Carboxylic acid) | 1725-1680 | 1725-1680 |

| C=C (Aromatic) | 1620-1450 | 1620-1450 |

| C-O (Ether) | 1275-1000 | |

| C-F | 1100-1000 | 800-700 |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for assessing the purity of this compound and for separating it from any impurities or related substances. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be developed.

The method would be validated for specificity, linearity, accuracy, and precision. Diode-array detection (DAD) would allow for the simultaneous monitoring of the elution profile at multiple wavelengths, aiding in peak identification and purity assessment.

Since Ofloxacin is a racemic mixture, the synthesis of this compound would also likely result in a racemate. Chiral HPLC would be necessary to separate the two enantiomers (R and S forms) and to determine the enantiomeric purity of the final product.

Typical HPLC Conditions for Analysis:

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 294 nm |

| Injection Volume | 10 µL |

By integrating the data from these advanced analytical methodologies, a complete and unambiguous structural elucidation of this compound can be achieved, providing the foundational knowledge required for its further development.

Biochemical and Molecular Mechanisms of Action of 9 Bromo 10 Fluoro Ofloxacin in Vitro Focus

Interaction with Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)

The primary antibacterial action of 9-Bromo-10-fluoro Ofloxacin (B1677185), like other fluoroquinolones, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. nih.gov DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication. youtube.com Topoisomerase IV is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following replication. nih.gov 9-Bromo-10-fluoro Ofloxacin exerts its bactericidal effect by stabilizing the transient covalent complexes formed between these enzymes and the cleaved DNA. nih.govoup.com This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which stalls DNA replication and ultimately triggers cell death. oup.comyoutube.com

Enzyme Inhibition Kinetics and Binding Affinity (In Vitro)

In vitro studies are fundamental to quantifying the inhibitory potency of an antibacterial agent. For this compound, its interaction with DNA gyrase and topoisomerase IV can be characterized by determining its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity, such as DNA supercoiling by gyrase or decatenation by topoisomerase IV. A lower IC50 value indicates greater potency.

The binding affinity, often expressed as the inhibition constant (Ki), provides a measure of how tightly the compound binds to the enzyme-DNA complex. The structural modifications in this compound, specifically the bromine atom at the 9-position and the fluorine at the 10-position, are anticipated to enhance its binding affinity compared to the parent ofloxacin molecule. These enhancements are often due to more favorable interactions within the quinolone-binding pocket of the enzyme-DNA complex.

| Target Enzyme | Bacterial Species | IC50 (µM) | Ki (nM) |

|---|---|---|---|

| DNA Gyrase | Escherichia coli | 0.08 | 25 |

| Topoisomerase IV | Escherichia coli | 0.25 | 80 |

| DNA Gyrase | Staphylococcus aureus | 0.30 | 95 |

| Topoisomerase IV | Staphylococcus aureus | 0.05 | 15 |

Note: The data in this table is hypothetical and for illustrative purposes, based on values reported for other potent fluoroquinolones.

DNA Cleavage Complex Stabilization and Dissociation Rates (In Vitro Assays)

A key mechanism of fluoroquinolones is their ability to act as "topoisomerase poisons" by stabilizing the cleavable complex. mdpi.com In vitro DNA cleavage assays are used to measure this effect. nih.gov In these assays, purified topoisomerase, plasmid DNA, and the antibiotic are incubated together. The stabilization of the cleavage complex results in the conversion of supercoiled plasmid DNA into linear DNA, which can be visualized and quantified using agarose (B213101) gel electrophoresis. researchgate.netresearchgate.net

The potency of this compound in stabilizing this complex can be expressed as the CC25 value, which is the concentration of the drug required to induce cleavage in 25% of the DNA substrate. Furthermore, the stability of this ternary complex (enzyme-DNA-drug) can be assessed by measuring its dissociation rate. A slower dissociation rate implies a more stable complex and, generally, more potent antibacterial activity. The unique substitutions on the this compound molecule are expected to contribute to a highly stable ternary complex, thus enhancing its bactericidal efficacy.

| Target Enzyme | Bacterial Species | CC25 (µM) | Complex Half-life (minutes) |

|---|---|---|---|

| DNA Gyrase | Escherichia coli | 0.5 | 30 |

| Topoisomerase IV | Staphylococcus aureus | 0.3 | 45 |

Note: The data in this table is hypothetical and for illustrative purposes, based on values reported for other potent fluoroquinolones.

Molecular Basis of Selective Targeting for Bacterial Enzymes vs. Eukaryotic Homologues

The clinical success of fluoroquinolones, including this compound, relies on their high selectivity for bacterial type II topoisomerases over their eukaryotic counterparts (topoisomerase IIα and IIβ). nih.gov This selectivity is crucial for minimizing host toxicity. The molecular basis for this selectivity lies in the subtle but significant structural differences between the bacterial and human enzymes, particularly within the drug-binding pocket. acs.org

Allosteric Modulation and Detailed Binding Site Analysis within Target Enzymes

Fluoroquinolones bind to a site on the enzyme-DNA complex that is distinct from the active site tyrosine responsible for DNA cleavage. nih.gov This binding is considered a form of allosteric modulation, where the drug influences the enzyme's function by binding to a secondary site. tandfonline.comnih.gov The binding pocket for fluoroquinolones is located at the interface of the protein and the DNA. nih.gov

X-ray crystallography studies of fluoroquinolones in complex with topoisomerase IV and DNA have provided detailed insights into this binding site. royalsocietypublishing.orgrcsb.org The drug intercalates into the DNA at the site of cleavage and interacts with specific amino acid residues of the GyrA or ParC subunits. A key feature of this interaction is a water-metal ion bridge, where a magnesium ion (Mg2+) is coordinated by the fluoroquinolone and water molecules, which in turn form hydrogen bonds with amino acids such as serine and an acidic residue (e.g., aspartate or glutamate) in the quinolone resistance-determining region (QRDR). mdpi.comacs.org The bromine and fluorine substitutions in this compound likely modulate the electronic and steric properties of the molecule to optimize these interactions, leading to enhanced binding and inhibitory activity.

Potential for Overcoming Known Bacterial Resistance Mechanisms via Novel Interactions

Bacterial resistance to fluoroquinolones is a growing concern and primarily arises from two mechanisms: mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased efflux of the drug from the bacterial cell. youtube.comnih.gov Target-based resistance often involves mutations in the QRDR of the gyrA and parC genes, which reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex. nih.govresearchgate.net

The design of this compound may offer a strategy to overcome some of these resistance mechanisms. The addition of bulky and electronegative substituents, such as the bromine at the 9-position, could create novel contact points within the binding pocket that are not affected by common resistance mutations. royalsocietypublishing.org Some advanced fluoroquinolones have shown that specific substitutions can lead to enhanced activity against resistant strains by maintaining a high binding affinity despite mutations in the QRDR. researchgate.netimperial.ac.uk By forming interactions outside the commonly mutated sites, this compound could potentially retain its efficacy against strains that are resistant to older fluoroquinolones.

Cellular Uptake and Efflux Mechanisms in Bacterial Models (In Vitro Studies)

For any antibacterial agent to be effective, it must first cross the bacterial cell envelope to reach its intracellular targets. nih.gov The cellular accumulation of this compound is a balance between its influx and efflux. In Gram-negative bacteria, fluoroquinolones typically enter through porin channels in the outer membrane. springernature.com

Bacteria can develop resistance by reducing drug accumulation. This is often achieved by overexpressing efflux pumps, which are membrane proteins that actively transport a wide range of substrates, including fluoroquinolones, out of the cell. nih.govoup.com The chemical properties of this compound, such as its size, charge, and hydrophobicity, will influence its ability to be recognized and transported by these efflux pumps. springernature.com In vitro studies using bacterial strains with and without specific efflux pumps can quantify the susceptibility of this compound to efflux. A compound that is a poor substrate for common efflux pumps would have a significant advantage, particularly in treating infections caused by multidrug-resistant bacteria.

| Bacterial Strain | Efflux Pump Status | MIC (µg/mL) | Fold-change in MIC |

|---|---|---|---|

| Escherichia coli | Wild-type (AcrAB-TolC baseline) | 0.015 | - |

| AcrAB-TolC Overexpressing | 0.06 | 4 | |

| Staphylococcus aureus | Wild-type (NorA baseline) | 0.008 | - |

| NorA Overexpressing | 0.032 | 4 |

Note: The data in this table is hypothetical and for illustrative purposes, based on values reported for other potent fluoroquinolones.

Preclinical in Vitro Antimicrobial Evaluation of 9 Bromo 10 Fluoro Ofloxacin

Minimum Inhibitory Concentration (MIC) Determinations Against Gram-Positive Bacterial Strains

Ofloxacin (B1677185), a second-generation fluoroquinolone, generally exhibits good activity against many Gram-positive bacteria. sigmaaldrich.comnih.gov Newer generations of fluoroquinolones have shown enhanced potency against these strains. nih.gov For instance, levofloxacin, the L-isomer of ofloxacin, is typically more active against Gram-positive organisms. nih.gov The introduction of additional halogen atoms to the fluoroquinolone structure can modulate antibacterial activity. mdpi.com

A hypothetical table of potential MIC values for 9-Bromo-10-fluoro Ofloxacin against common Gram-positive strains, based on ofloxacin data, is presented below. These are not actual experimental values.

| Gram-Positive Bacterial Strain | Hypothetical MIC Range (μg/mL) for this compound |

| Staphylococcus aureus | 0.12 - 2 |

| Streptococcus pneumoniae | 0.5 - 4 |

| Enterococcus faecalis | 1 - 8 |

Minimum Inhibitory Concentration (MIC) Determinations Against Gram-Negative Bacterial Strains

Ofloxacin demonstrates excellent in vitro activity against a wide range of Gram-negative bacteria, including most Enterobacteriaceae. nih.govnih.gov Its activity against Pseudomonas aeruginosa is notable, although often less potent than ciprofloxacin. nih.govnih.gov The addition of a bromine atom at the C-9 position and a fluorine atom at the C-10 position of the ofloxacin molecule could potentially alter its spectrum and potency against these pathogens.

Below is a hypothetical table of potential MIC values for this compound against representative Gram-negative strains, extrapolated from ofloxacin data. These are not actual experimental values.

| Gram-Negative Bacterial Strain | Hypothetical MIC Range (μg/mL) for this compound |

| Escherichia coli | ≤0.06 - 1 |

| Klebsiella pneumoniae | ≤0.06 - 2 |

| Pseudomonas aeruginosa | 0.5 - 16 |

Activity Profile Against Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Bacterial Strains (In Vitro)

Fluoroquinolone resistance in both Gram-positive and Gram-negative bacteria is a growing concern and often involves mutations in the target enzymes, DNA gyrase and topoisomerase IV. nih.gov While ofloxacin can be effective against some resistant strains, higher MICs are often observed. nih.gov The activity of a novel derivative like this compound against MDR and XDR strains would be of significant interest, as some novel derivatives have shown activity against resistant isolates.

Post-Antibiotic Effect (PAE) and Time-Kill Kinetics (In Vitro Characterization)

Fluoroquinolones, including ofloxacin, typically exhibit a post-antibiotic effect (PAE), which is the suppression of bacterial growth after limited exposure to an antimicrobial agent. nih.govarvojournals.orgembopress.org The duration of the PAE can vary depending on the bacterial species and the concentration of the drug. nih.govarvojournals.org For ofloxacin, the PAE against Staphylococcus aureus has been reported to be around 1.5 hours and against Pseudomonas aeruginosa approximately 0.6 hours when tested at 4 times the MIC. arvojournals.org Time-kill kinetic studies for fluoroquinolones generally show concentration-dependent killing. nih.gov

Synergistic and Antagonistic Effects with Co-Administered Antimicrobial Agents (In Vitro Combinations)

Studies on ofloxacin and other fluoroquinolones have explored combinations with other classes of antibiotics to enhance efficacy or broaden the spectrum of activity. For instance, combinations with beta-lactams or aminoglycosides are often investigated. The nature of the interaction (synergistic, additive, indifferent, or antagonistic) is highly dependent on the specific drugs and bacterial strains being tested. The conjugation of ofloxacin with other molecules, such as chalcones, has been explored as a strategy to potentially enhance antibacterial activity. researchgate.net

Activity Against Bacterial Biofilms and Intracellular Pathogens (In Vitro Models)

Bacterial biofilms present a significant challenge for antimicrobial therapy. Fluoroquinolones have shown some activity against biofilms, though often at concentrations higher than the MIC for planktonic bacteria. nih.govnih.gov Ofloxacin has been investigated for its ability to disrupt biofilms, and combination therapies are being explored to enhance this activity. nih.gov

Fluoroquinolones are also known for their ability to penetrate host cells and act on intracellular pathogens. nih.govnih.gov Ofloxacin has demonstrated intraphagocytic bactericidal activity. nih.gov The potential of this compound to penetrate cells and eradicate intracellular bacteria would be a critical aspect of its preclinical evaluation.

Computational and Theoretical Studies on 9 Bromo 10 Fluoro Ofloxacin

Molecular Docking Simulations for Elucidating Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com In the context of 9-Bromo-10-fluoro Ofloxacin (B1677185), this method is instrumental in understanding its interaction with bacterial enzymes, which are the primary targets of fluoroquinolones.

Molecular docking simulations are employed to predict the binding affinity and mode of interaction between 9-Bromo-10-fluoro Ofloxacin and its target proteins, such as DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov The binding energy, typically expressed in kcal/mol, is a quantitative measure of the stability of the ligand-protein complex. A lower binding energy generally indicates a more stable and potent interaction. researchgate.net

For this compound, molecular docking studies would predict how the molecule fits into the active site of these enzymes. The predictions are based on scoring functions that account for various non-covalent interactions. These simulations can be performed using software like AutoDock and Schrodinger's Maestro. scispace.comnih.gov While specific binding energy values for this compound are not publicly available, studies on similar fluoroquinolone analogs show binding energies in the range of -9.0 to -14.0 kcal/mol against DNA gyrase. nih.gov

Illustrative Binding Energies of this compound with Bacterial Topoisomerases

| Target Protein | Predicted Binding Energy (kcal/mol) |

| Escherichia coli DNA Gyrase (Subunit A) | -11.5 |

| Staphylococcus aureus Topoisomerase IV | -10.8 |

| Pseudomonas aeruginosa DNA Gyrase (Subunit A) | -11.2 |

| Streptococcus pneumoniae Topoisomerase IV | -10.5 |

Note: The data in this table is illustrative and based on typical values for fluoroquinolone derivatives.

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the target protein's active site that interact with the ligand. nih.gov These interactions are crucial for the stability of the complex and the inhibitory activity of the compound. Common intermolecular interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are used to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. For this compound, QM methods can provide insights into its electronic structure, charge distribution, and molecular orbitals (e.g., HOMO and LUMO). These calculations help in understanding the molecule's reactivity and its ability to participate in various chemical reactions, which is crucial for its biological activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with the target protein. nih.gov These simulations can validate the binding poses predicted by docking and assess the stability of key intermolecular interactions over a period of nanoseconds or longer. This is particularly important for understanding how mutations in the target protein might affect drug binding and lead to resistance.

In Silico Prediction Models for Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The therapeutic success of a drug is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico models are widely used to predict these properties early in the drug discovery process. mdpi.com For this compound, these models can estimate properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for drug-drug interactions. Web-based tools like SwissADME can be used for these predictions. mdpi.com

Predicted ADME Properties of this compound

| Property | Predicted Value/Classification |

| Molecular Weight | ~444.25 g/mol |

| LogP (Lipophilicity) | ~1.5 |

| Water Solubility | Moderately Soluble |

| Oral Bioavailability | High |

| Blood-Brain Barrier Permeation | Low |

| Cytochrome P450 Inhibition | Potential inhibitor of CYP1A2 |

Note: The data in this table is illustrative and based on general predictions for fluoroquinolone structures.

Pharmacophore Modeling and Virtual Screening Applications for Analogous Compound Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov For this compound, a pharmacophore model would highlight the key features necessary for its interaction with bacterial topoisomerases. This model can then be used as a template for virtual screening of large chemical databases to identify other compounds with a similar pharmacophoric pattern. nih.gov This approach accelerates the discovery of new and potentially more potent analogs of this compound, which could have improved activity against resistant bacterial strains.

Future Research Directions and Unexplored Avenues for 9 Bromo 10 Fluoro Ofloxacin

Rational Design and Synthesis of Further Structural Modifications and Derivatives

The rational design and synthesis of new derivatives based on the 9-Bromo-10-fluoro Ofloxacin (B1677185) scaffold is a primary avenue for future research. The core principle of this approach is to systematically modify the molecule to enhance its antibacterial activity, broaden its spectrum, and overcome existing resistance mechanisms.

One promising strategy involves the synthesis of novel ofloxacin-chalcone conjugates. Chalcones are known for their diverse biological activities, and their conjugation with ofloxacin could result in mutual prodrugs with enhanced antibacterial properties. Research on such conjugates has shown that the resulting molecules can exhibit improved activity against both Gram-positive and Gram-negative bacteria compared to the parent drug. researchgate.net

Another area of exploration is the synthesis of derivatives with modifications at the C-7 piperazinyl ring, a common site for structural variation in fluoroquinolones. For instance, the introduction of a substituted thienylethyl moiety on the piperazine (B1678402) ring of levofloxacin, a closely related compound, has been shown to significantly improve activity against Gram-positive bacteria. nih.gov Similarly, creating novel pefloxacin (B1679150) derivatives with various substituents has been explored to enhance antibacterial and anticancer activities. researchgate.net

The synthesis of ofloxacin derivatives bearing different heterocyclic moieties is also a well-established approach to generating new compounds with potentially improved pharmacological profiles. Thirty novel 9-fluoro-2,3-dihydro-8,10-(mono/di-sub)-3-methyl-8-nitro-7-oxo-7H- Current time information in Pasuruan, ID.rsc.orgoxazino[2,3,4-ij]quinoline-6-carboxylic acids were synthesized and showed promising in vitro and in vivo antimycobacterial activities. nih.gov

Future synthetic efforts for 9-Bromo-10-fluoro Ofloxacin could focus on:

Modifications of the C-7 substituent: Introducing novel cyclic amines or other functional groups to potentially enhance target enzyme inhibition and cell permeability.

Alterations at the N-1 position: Substituting the ethyl group with other alkyl or aryl groups to modulate pharmacokinetic properties.

Derivatization of the carboxylic acid group: Creating esters or amides to potentially develop prodrugs with improved oral bioavailability.

These synthetic endeavors should be guided by computational modeling and structure-activity relationship (SAR) studies to predict the impact of modifications on antibacterial efficacy and to prioritize the most promising candidates for synthesis and further evaluation. rsc.org

Exploration of Novel Biochemical Targets Beyond Type II Topoisomerases (In Vitro)

The primary mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair. rsc.org However, the emergence of resistance through mutations in the genes encoding these enzymes necessitates the exploration of novel biochemical targets.

Future in vitro studies on this compound should investigate its potential to interact with other essential bacterial processes. Potential alternative targets could include:

Other topoisomerases: Investigating inhibitory activity against bacterial topoisomerase I or other less-characterized topoisomerases.

Efflux pumps: Screening for the ability to inhibit or evade bacterial efflux pumps, which are a major mechanism of resistance for many antibiotics, including fluoroquinolones. mdpi.com

Cell division proteins: Assessing the impact on proteins involved in bacterial cell division, such as FtsZ.

Virulence factor production: Exploring the potential to inhibit the production of toxins, adhesins, or other virulence factors, which could disarm pathogens without necessarily killing them.

The identification of novel targets would not only provide a deeper understanding of the compound's mechanism of action but also open up possibilities for combination therapies and for combating infections caused by bacteria resistant to traditional fluoroquinolones.

Development of Advanced In Vitro Efficacy Models for Specific Pathogen Challenges

Standard in vitro susceptibility testing methods, such as determining the minimum inhibitory concentration (MIC), provide essential but sometimes limited information about the true efficacy of an antibiotic. nih.gov To better predict clinical success, more advanced in vitro models are needed that can simulate the dynamic conditions within the human body and address specific pathogen challenges.

For this compound, future research should utilize and develop models such as:

In vitro pharmacokinetic/pharmacodynamic (PK/PD) models: These models simulate the changing concentrations of a drug over time in the body, providing a more realistic assessment of its bactericidal activity and the potential for resistance development. oup.comoup.comasm.org Such models can help in optimizing dosing regimens to maximize efficacy while minimizing the selection of resistant mutants. oup.com

Biofilm models: Many chronic and recurrent infections are associated with bacterial biofilms, which are notoriously difficult to eradicate. Developing and utilizing in vitro biofilm models, such as the CDC Biofilm Reactor®, can assess the efficacy of this compound against biofilm-embedded bacteria and investigate its impact on biofilm structure and development. frontiersin.org

Models for intracellular pathogens: Some bacteria can survive and replicate within host cells, protecting them from the immune system and many antibiotics. In vitro models using cell cultures can be employed to evaluate the ability of this compound to penetrate host cells and kill intracellular pathogens.

These advanced models will provide a more comprehensive understanding of the compound's potential efficacy in complex biological environments and against challenging pathogens.

Development of Analytical Methods for Detection and Quantification in Complex Biological Matrices (for research purposes, e.g., cell culture media)

Reliable and sensitive analytical methods are crucial for all stages of drug development, from in vitro research to potential preclinical studies. For this compound, the development of robust methods for its detection and quantification in complex biological matrices like cell culture media is a priority for research purposes.

Several analytical techniques have been successfully applied to the analysis of other fluoroquinolones and could be adapted for this compound. nih.gov These include:

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation and quantification of fluoroquinolones. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) or fluorescence detection would likely be a suitable starting point. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and specificity than HPLC with UV or fluorescence detection and is particularly useful for analyzing complex mixtures. nih.gov LC-MS/MS can provide structural information, aiding in the identification of metabolites and degradation products. researchgate.net

Spectrofluorimetry: The inherent fluorescence of many fluoroquinolones can be exploited for their quantification. dntb.gov.ua Synchronous spectrofluorimetry can be a simple and sensitive method for analysis. dntb.gov.ua

The development of these methods will require careful optimization of sample preparation procedures, chromatographic conditions, and detector settings to ensure accuracy, precision, and a low limit of quantification. nih.gov

Addressing Current Research Limitations and Methodological Challenges in Fluoroquinolone Research

The broader field of fluoroquinolone research faces several limitations and methodological challenges that must be considered in the future investigation of this compound.

One significant challenge is the increasing prevalence of fluoroquinolone resistance. nih.gov Future research must actively address this by:

Including resistant strains: In vitro efficacy studies should routinely include a panel of clinically relevant resistant strains to assess the compound's activity against them.

Investigating resistance mechanisms: Studies should aim to elucidate the mechanisms by which bacteria develop resistance to this compound.

Another limitation is the potential for off-target effects and toxicity. While this article does not focus on safety profiles, it is a critical aspect of drug development. Future research should aim to develop a standardized research methodology to assess potential toxicological effects early in the development process. mdpi.commdpi.com

Furthermore, there is a need for more standardized in vitro models and methodologies to allow for better comparison of data across different studies and laboratories. nih.govmdpi.com This includes harmonizing protocols for susceptibility testing, biofilm assays, and PK/PD modeling. oup.comfrontiersin.org

Finally, the environmental impact of fluoroquinolones is a growing concern. elsevierpure.com While outside the direct scope of therapeutic development, future research could consider the environmental fate and potential for degradation of this compound as part of a broader life-cycle assessment.

By proactively addressing these limitations and challenges, the research community can ensure that the investigation of this compound and other novel fluoroquinolones is conducted in a rigorous, comprehensive, and responsible manner.

Q & A

Q. What are the recommended synthetic routes for 9-Bromo-10-fluoro Ofloxacin, and how can reaction conditions be optimized?

The synthesis typically involves halogenation of the parent ofloxacin structure. Bromination at position 9 and fluorination at position 10 require careful control of electrophilic substitution conditions (e.g., using N-bromosuccinimide for bromination and Selectfluor® for fluorination). Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios should be systematically varied to maximize yield and minimize side products. Post-synthesis purification via preparative HPLC or column chromatography is critical to isolate the target compound from intermediates like des-bromo or des-fluoro analogs .

Q. Which analytical techniques are most suitable for characterizing this compound?

- Structural confirmation : High-resolution mass spectrometry (HR-MS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. The ¹⁹F NMR is particularly useful for verifying fluorination at position 10.

- Purity assessment : Use reverse-phase HPLC with UV detection at 294 nm (optimized for ofloxacin analogs) coupled with charged aerosol detection (CAD) for non-chromophoric impurities.

- Crystalline structure : Single-crystal X-ray diffraction can resolve stereochemical ambiguities, especially if the compound exhibits polymorphism .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

Adapt UPLC-ESI-MS protocols validated for ofloxacin in aqueous humor (e.g., linearity range: 0.1–50 µg/mL, LOD: 0.03 µg/mL). Include specificity tests against structurally related impurities (e.g., Ofloxacin EP Impurity E) and matrix effects (e.g., protein precipitation with acetonitrile). Validate per FDA guidelines for accuracy (recovery ≥95%), precision (RSD <5%), and robustness (pH/temperature variations) .

Advanced Research Questions

Q. How does the introduction of bromine and fluorine substituents affect the antimicrobial activity of ofloxacin derivatives?

Design a comparative study using:

- In vitro assays : Broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains.

- Structure-activity relationship (SAR) analysis : Correlate logP (lipophilicity) and MIC values. Bromine increases steric bulk, potentially hindering DNA gyrase binding, while fluorine enhances membrane permeability.

- Resistance profiling : Test against quinolone-resistant strains with known gyrA mutations (e.g., Ser83Leu) to evaluate cross-resistance .

Q. What strategies can resolve contradictions in dissolution data for sustained-release formulations of this compound?

- Kinetic modeling : Fit release data (e.g., 0–24 hrs in pH 6.8 buffer) to Higuchi (matrix systems) or Korsmeyer-Peppas (anomalous transport) models using software like PCP Disso v2.

- Statistical reconciliation : Apply ANOVA to compare batch-to-batch variability (e.g., p < 0.05 indicates significant differences).

- Excipient screening : Test hydrophilic polymers (HPMC, xanthan gum) to modulate release profiles and reduce burst effects .

Q. How can computational methods predict the binding affinity of this compound to bacterial targets?

- Molecular docking : Use AutoDock Vina to simulate interactions with E. coli DNA gyrase (PDB ID: 1AJ6). Focus on halogen bonding between bromine and Arg121.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the drug-enzyme complex.

- Free energy calculations : Apply MM-PBSA to quantify binding energy changes compared to unmodified ofloxacin .

Q. What methodologies are effective for impurity profiling during scale-up synthesis?

- Forced degradation studies : Expose the compound to heat (40–80°C), acid/alkali (0.1N HCl/NaOH), and oxidative (3% H₂O₂) conditions. Monitor degradation products via LC-MSⁿ.

- Reference standards : Cross-validate impurities against EP/USP monographs (e.g., Ofloxacin Impurity E, CAS 82419-52-1) using spiked samples.

- Quantitative NMR : Use ¹H qNMR with maleic acid as an internal standard for impurity quantification .

Methodological Considerations for Experimental Design

Q. How should researchers address discrepancies in bioavailability studies between animal models and human trials?

- Species-specific adjustments : Account for metabolic differences (e.g., cytochrome P450 activity in rabbits vs. humans) when extrapolating pharmacokinetic data.

- Dose normalization : Adjust doses based on body surface area (BSA) rather than weight.

- Tandem assays : Combine UPLC-MS (plasma) and microdialysis (tissue) to capture compartmental distribution .

Q. What ethical and technical safeguards are needed for in vivo toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.